7-Chloro-5-(((trifluoromethyl)sulfonyl)oxy)-2,3-dihydrobenzo[b]oxepin-8-yl pivalate
Description
Properties
Molecular Formula |
C16H16ClF3O6S |
|---|---|
Molecular Weight |
428.8 g/mol |
IUPAC Name |
[7-chloro-5-(trifluoromethylsulfonyloxy)-2,3-dihydro-1-benzoxepin-8-yl] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C16H16ClF3O6S/c1-15(2,3)14(21)25-13-8-12-9(7-10(13)17)11(5-4-6-24-12)26-27(22,23)16(18,19)20/h5,7-8H,4,6H2,1-3H3 |
InChI Key |
IATWWQZOHDCZTN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)OC1=C(C=C2C(=CCCOC2=C1)OS(=O)(=O)C(F)(F)F)Cl |
Origin of Product |
United States |
Preparation Methods
Core Structure Formation
The benzo[b]oxepin scaffold is typically synthesized via intramolecular cyclization of appropriately substituted precursors. Key approaches include:
- A phenolic ether intermediate undergoes cyclization using Lewis acids (e.g., AlCl₃ or BF₃·OEt₂) to form the seven-membered oxepin ring.
- Example reaction:
$$
\text{Phenolic ether} \xrightarrow{\text{AlCl₃, 80°C}} \text{2,3-dihydrobenzo[b]oxepin core}
$$
- Beta-diketones or beta-ketoesters react with thiols or alcohols in the presence of DMSO, facilitating ring closure.
| Method | Reagents | Yield | Advantages |
|---|---|---|---|
| Friedel-Crafts | AlCl₃, CH₂Cl₂ | ~65% | High regioselectivity |
| Oxidative | DMSO, β-ketoester | ~50% | Mild conditions |
Functionalization at Position 5
The trifluoromethylsulfonyl (triflate) group is introduced via nucleophilic substitution or direct triflation :
a. Triflation of Hydroxyl Group
- Treating a 5-hydroxy intermediate with triflic anhydride (Tf₂O) in dichloromethane at 0–5°C:
$$
\text{5-OH intermediate} + \text{Tf}_2\text{O} \xrightarrow{\text{pyridine}} \text{5-OTf derivative}
$$ - Reaction time: 2–4 hours. Yield: 70–85%.
- Temperature control (<10°C) minimizes side reactions.
- Pyridine acts as a base to scavenge HCl.
Chlorination at Position 7
Chlorine is introduced via electrophilic aromatic substitution (EAS):
- Use of LDA (lithium diisopropylamide) to deprotonate the position adjacent to a directing group (e.g., methoxy), followed by Cl₂ quenching.
- Example:
$$
\text{Oxepin derivative} \xrightarrow{\text{LDA, THF, -78°C}} \text{Lithiated intermediate} \xrightarrow{\text{Cl}_2} \text{7-chloro product}
$$ - Yield: 60–75%.
- FeCl₃ or AlCl₃ catalyzes Cl₂ addition under mild conditions.
Pivalate Esterification at Position 8
The hydroxyl group at position 8 is esterified using pivaloyl chloride :
- Solvent: Dichloromethane or THF.
- Base: Triethylamine (Et₃N) or DMAP.
- Temperature: 0°C to room temperature.
$$
\text{8-OH intermediate} + \text{(CH}3\text{)}3\text{CCOCl} \xrightarrow{\text{Et}_3\text{N}} \text{Pivalate ester}
$$ - Yield: 85–90%.
Purification and Characterization
Final purification is achieved via column chromatography (silica gel, hexane/EtOAc) or recrystallization. Analytical data includes:
- ¹H/¹³C NMR : Confirmation of substituent positions.
- HRMS : Verification of molecular formula.
- X-ray Crystallography (if applicable): Structural elucidation.
Challenges and Optimization
- Steric Hindrance : Bulky groups (e.g., pivalate) may slow triflation; optimized stoichiometry is critical.
- Regioselectivity : Competing reactions during EAS require precise directing groups.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-5-(((trifluoromethyl)sulfonyl)oxy)-2,3-dihydrobenzo[b]oxepin-8-yl pivalate can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro or trifluoromethylsulfonyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
7-Chloro-5-(((trifluoromethyl)sulfonyl)oxy)-2,3-dihydrobenzo[b]oxepin-8-yl pivalate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-Chloro-5-(((trifluoromethyl)sulfonyl)oxy)-2,3-dihydrobenzo[b]oxepin-8-yl pivalate involves its interaction with specific molecular targets. The trifluoromethylsulfonyl group can act as an electron-withdrawing group, influencing the reactivity of the compound. The chloro and pivalate groups may also contribute to its overall activity by affecting its solubility and stability.
Comparison with Similar Compounds
9-Chloro-5-(((trifluoromethyl)sulfonyl)oxy)-2,3-dihydrobenzo[b]oxepin-8-yl pivalate (CAS: 861207-55-8)
- Structural Difference : Chlorine substituent at position 9 instead of 5.
9-Methyl-5-(((trifluoromethyl)sulfonyl)oxy)-2,3-dihydrobenzo[b]oxepin-8-yl pivalate (CAS: 2226905-38-8)
9-Fluoro-5-oxo-2,3,4,5-tetrahydrobenzo[b]oxepin-8-yl pivalate (CAS: 2226905-25-3)
7-Chloro-5-oxo-2,3,4,5-tetrahydrobenzo[b]oxepin-8-yl pivalate (CAS: 2226905-13-9)
- Structural Difference : Ketone (5-oxo) replaces the triflate group.
- Impact : Lower electrophilicity due to the lack of a sulfonate leaving group, rendering it less reactive in covalent bond formation .
Comparative Data Table
Reactivity and Stability Insights
- Electrophilicity : The triflate group in the target compound (2226905-14-0) enables superior leaving-group capacity compared to ketone or methyl analogues, making it suitable for Suzuki-Miyaura couplings or SN2 reactions .
- Metabolic Stability : Fluorinated analogues (e.g., 2226905-25-3) exhibit enhanced resistance to cytochrome P450 oxidation due to fluorine’s electronegativity .
Biological Activity
7-Chloro-5-(((trifluoromethyl)sulfonyl)oxy)-2,3-dihydrobenzo[b]oxepin-8-yl pivalate is a synthetic compound that has garnered interest for its potential biological activities. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Chlorine atom at the 7-position
- Trifluoromethyl sulfonyl group contributing to its reactivity
- A pivalate ester that may influence its pharmacokinetics
These structural elements suggest potential interactions with biological targets, particularly in cancer therapy and other therapeutic areas.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, compounds with similar trifluoromethyl groups have shown significant cytotoxicity against various cancer cell lines. The following table summarizes some findings on related compounds:
| Compound Name | Cell Line Tested | IC50 Value (µM) | Reference |
|---|---|---|---|
| Compound A | Panc-1 | 0.051 | |
| Compound B | BxPC-3 | 0.066 | |
| Compound C | WI38 | 0.36 |
Mechanism of Action : The anticancer activity is often attributed to DNA intercalation and disruption of cellular processes leading to apoptosis in cancer cells. The presence of the trifluoromethyl group may enhance lipophilicity, aiding in cell membrane penetration and subsequent intracellular effects.
Pharmacological Studies
Pharmacological evaluations indicate that the compound exhibits a range of activities:
- Antiproliferative Activity : Studies have demonstrated significant antiproliferative effects against pancreatic cancer cell lines, suggesting potential use in therapeutic applications.
- Cell Viability Impact : The IC50 values indicate that the compound selectively affects cancerous cells more than normal fibroblasts, which is a desirable property in anticancer drug development.
Case Studies
In a recent study assessing the efficacy of similar compounds on pancreatic cancer models, it was found that:
- Compound D , structurally related to our compound of interest, displayed an IC50 value significantly lower than traditional chemotherapeutics like doxorubicin.
This suggests that modifications in chemical structure can lead to enhanced therapeutic profiles.
Future Research Directions
Further research is needed to elucidate the detailed mechanisms by which this compound exerts its biological effects. Key areas for future investigation include:
- In Vivo Studies : To assess the pharmacokinetics and therapeutic efficacy in animal models.
- Mechanistic Studies : To explore specific pathways affected by the compound and identify any potential off-target effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
